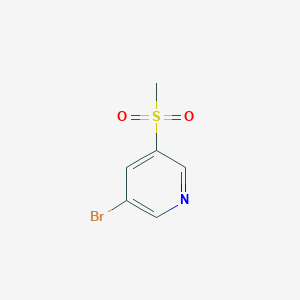

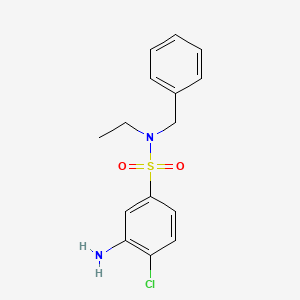

3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the structural and chemical properties of related sulfonamide derivatives, which can be used to infer potential characteristics of this compound.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides or through the acylation of amines. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions, highlighting a method that could potentially be adapted for the synthesis of this compound . Additionally, the use of Schiff's base as a protective group in the synthesis of a sulfadiazine derivative suggests a strategy that might be applicable for protecting the amino group during the synthesis of the target compound .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structures of sulfonamide compounds, as demonstrated in the study of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride . Density functional theory (DFT) calculations can complement experimental techniques by predicting vibrational frequencies, NMR chemical shifts, and optimized geometric parameters, which can be used to infer the molecular structure of this compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including acylation and protection/deprotection of functional groups. The selective N-acylation of amino alcohols using N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides in water suggests that similar reactions could be explored for this compound . The reactivity of 2-aminobenzenesulfonamide with chloroalkyl isocyanates to form ureido derivatives also provides insights into the potential reactivity of the amino group in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For instance, the crystal structure, spectroscopic properties, and thermodynamic properties of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide were thoroughly investigated, providing a basis for understanding how substituents on the benzene ring can affect these properties . Similar studies could be conducted on this compound to determine its physical and chemical characteristics.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Sulfonamide derivatives, closely related to the chemical structure of interest, play a crucial role in the development of various pharmaceutical agents. They exhibit a broad spectrum of biological activities, which have been capitalized upon in the pharmaceutical industry for the development of antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antidiabetic agents, among others. For instance, research into sulfonamide-based compounds has revealed their potential as inhibitors of enzymes, which is critical for the therapeutic targeting of numerous diseases. The adaptability of sulfonamides for chemical modifications makes them valuable scaffolds for drug development, emphasizing their significance in medicinal chemistry (He Shichao et al., 2016).

Environmental Science Applications

In the context of environmental science, the degradation and fate of sulfonamide compounds in aquatic environments are of significant interest. These studies are crucial for understanding the environmental impact of pharmaceuticals and personal care products containing sulfonamide structures. Research has shown that despite wastewater treatments effectively reducing their concentrations, these compounds persist in the environment due to continuous introduction and consumption. This persistence highlights the need for ongoing monitoring and evaluation of their environmental fate and potential ecological impacts (Camille Haman et al., 2015).

Organic Synthesis Applications

The versatility of sulfonamide derivatives extends to organic synthesis, where they are utilized in the synthesis of complex organic molecules. The presence of the sulfonamide group can influence the reactivity and stability of organic compounds, making them integral in the development of novel synthetic methodologies. For instance, the synthesis of cyclic compounds containing aminobenzenesulfonamide showcases the utility of these groups in constructing multifunctional molecules with potential applications in drug development and material science (Kyosuke Kaneda, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)13-8-9-14(16)15(17)10-13/h3-10H,2,11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIXLXWHXHOBLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)